molecular formula C16H21NO B13767315 Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)

Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)

Cat. No.: B13767315
M. Wt: 243.34 g/mol
InChI Key: NEDJKIYIOPJMPC-WYMLVPIESA-N
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Description

Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves the reaction of piperidine with various aldehydes or ketones under acidic or basic conditions. For this specific compound, a plausible synthetic route could involve the condensation of 4-methylpiperidine with 2-methyl-1-oxo-3-phenyl-2-propenal under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine nitrogen would yield the corresponding N-oxide, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

Piperidine derivatives are widely used in scientific research due to their pharmacological properties. They are often studied for their potential as:

    Pharmaceutical Intermediates: Used in the synthesis of various drugs.

    Biological Probes: Used to study biological pathways and mechanisms.

    Industrial Chemicals: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of piperidine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperidine derivatives act as inhibitors of enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    4-Methylpiperidine: A simple derivative with similar reactivity.

    1-Benzylpiperidine: Another derivative with applications in medicinal chemistry.

Uniqueness

Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its unique structure could result in different interactions with biological targets, leading to novel therapeutic applications.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(E)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H21NO/c1-13-8-10-17(11-9-13)16(18)14(2)12-15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3/b14-12+

InChI Key

NEDJKIYIOPJMPC-WYMLVPIESA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2)/C

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C

Origin of Product

United States

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